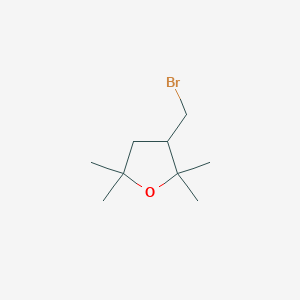
3-(Bromomethyl)-2,2,5,5-tetramethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis route can vary depending on the structure of the precursor molecule and the desired bromomethyl compound .Molecular Structure Analysis
Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom to which the bromine atom is attached . The exact molecular structure can vary depending on the other groups attached to the carbon atom .Chemical Reactions Analysis
Bromomethyl compounds are often used as intermediates in organic synthesis due to their reactivity. They can undergo various types of reactions, including substitution reactions and coupling reactions .Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless and nonflammable . Their physical and chemical properties can vary depending on the specific compound and its structure .Applications De Recherche Scientifique
Atmospheric Breakdown Chemistry of 2,2,5,5-Tetramethyloxolane
Mapelli et al. (2022) explored the atmospheric chemistry of 2,2,5,5-tetramethyloxolane, a promising "green" solvent. They found that its reaction with OH radicals proceeds at a rate slower than predicted, possibly due to steric hindrance from methyl substituents. This research indicates that 2,2,5,5-tetramethyloxolane is a less problematic volatile organic compound compared to toluene, with an estimated atmospheric lifetime of approximately 3 days (Mapelli et al., 2022).
Solvation Power of 2,2,5,5-Tetramethyloxolane vs. Toluene
Byrne et al. (2019) conducted a comparison of the solvation power of 2,2,5,5-tetramethyloxolane and toluene. Their study highlighted differences in the interaction with protic solutes, revealing new possibilities for this solvent's application in liquid-liquid extraction and natural product isolation (Byrne et al., 2019).
Greenness Assessment and Bio-Based Production of 2,2,5,5-Tetramethyloxolane
Byrne et al. (2021) assessed the greenness of various bio-based routes for producing 2,2,5,5-tetramethyloxolane. They demonstrated a bio-based synthesis pathway from methyl levulinate and confirmed its significant bio-based carbon content, emphasizing its potential as a greener solvent alternative (Byrne et al., 2021).
Synthesis of Brominated Organic Compounds
Mekonnen et al. (2009) detailed synthetic procedures for brominated organic compounds, including those derived from 2-bromomethyl-2-vinyl-1,3-dioxolane. This work contributes to the broader understanding of synthetic routes involving bromomethylated intermediates (Mekonnen et al., 2009).
Nanoparticle Synthesis Using Bromomethylated Compounds
Fischer et al. (2013) used bromomethylated compounds in the synthesis of emission-tuned nanoparticles. Their work showcases the application of these compounds in creating functional materials with specific optical properties (Fischer et al., 2013).
Mécanisme D'action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
This can lead to changes in the structure and properties of the molecule .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Brominated compounds can be absorbed and distributed in the body, metabolized (often through reactions involving the bromomethyl group), and eventually excreted .
Result of Action
The introduction of a bromomethyl group can significantly alter the properties of a molecule, potentially leading to various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
Propriétés
IUPAC Name |
3-(bromomethyl)-2,2,5,5-tetramethyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXUQMZKUPLIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

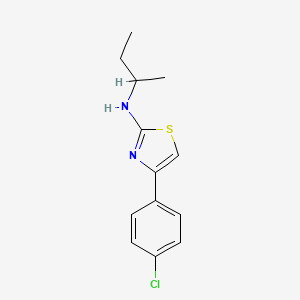
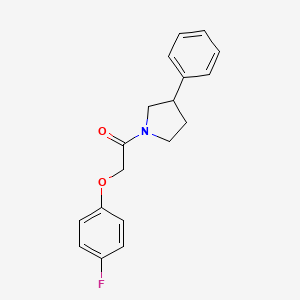
![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2409887.png)
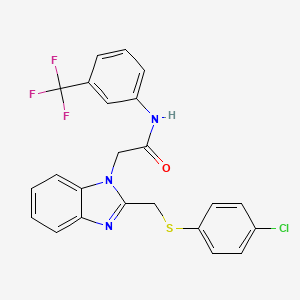
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2409892.png)

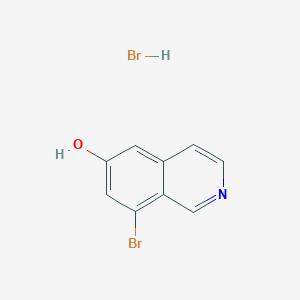


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)
![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
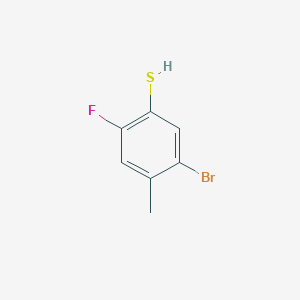
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)